molecular formula C14H13NO3 B1321452 2-(3,5-Dimethoxybenzoyl)pyridine CAS No. 32864-08-7

2-(3,5-Dimethoxybenzoyl)pyridine

Cat. No.: B1321452
CAS No.: 32864-08-7
M. Wt: 243.26 g/mol
InChI Key: FSEWKRKBIVGSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethoxybenzoyl)pyridine is a chemical compound that has garnered attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of pyridine, characterized by the presence of a 3,5-dimethoxybenzoyl group attached to the pyridine ring. It is widely used in various fields of research, including drug synthesis, material science, and organic chemistry investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxybenzoyl)pyridine can be achieved through several methods. One common synthetic route involves the reaction of 2-iodopyridine with formic acid and 3,5-dimethoxyphenylboronic acid. This reaction typically occurs in the presence of potassium carbonate and dicyclohexyl-carbodiimide in toluene at 100°C for 12 hours under an inert atmosphere in a sealed tube . Another method involves the use of Suzuki coupling reactions, which are well-known for forming carbon-carbon bonds between two different organic groups .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The scalability of these methods allows for the production of significant quantities of the compound for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxybenzoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituents introduced.

Scientific Research Applications

2-(3,5-Dimethoxybenzoyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Preliminary studies suggest that this compound may have therapeutic potential, although further research is needed to confirm its efficacy and safety in clinical settings.

    Industry: The compound is used in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxybenzoyl)pyridine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed that the compound exerts its effects through binding to specific receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

2-(3,5-Dimethoxybenzoyl)pyridine can be compared with other similar compounds, such as:

  • 2-(3,5-Dimethoxyphenyl)pyridine
  • 2-(3,5-Dimethoxybenzyl)pyridine
  • 2-(3,5-Dimethoxybenzoyl)quinoline

These compounds share structural similarities but may differ in their chemical properties and applications.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-11-7-10(8-12(9-11)18-2)14(16)13-5-3-4-6-15-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEWKRKBIVGSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CC=CC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618517
Record name (3,5-Dimethoxyphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32864-08-7
Record name (3,5-Dimethoxyphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Dimethoxybenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dimethoxybenzoyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(3,5-Dimethoxybenzoyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-(3,5-Dimethoxybenzoyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(3,5-Dimethoxybenzoyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(3,5-Dimethoxybenzoyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.